molecular formula C21H28N4O3S B609506 ND-2110 CAS No. 1388894-17-4

ND-2110

货号: B609506
CAS 编号: 1388894-17-4
分子量: 416.5 g/mol
InChI 键: VZOLINZYKOLXAC-WLYUNCDWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Case Studies

  • Chronic Inflammatory Diseases : ND-2110 has shown efficacy in preclinical models of chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. In these studies, administration of this compound resulted in significant reductions in disease severity, as measured by clinical scores and cytokine levels .
  • Systemic Lupus Erythematosus (SLE) : Research indicates that this compound can mitigate symptoms in mouse models of SLE by reducing pro-inflammatory cytokine production. This effect was observed through both in vitro assays and in vivo models .

Data Table: Efficacy of this compound in Autoimmune Models

Disease Model Efficacy Measurement Result
Collagen-Induced ArthritisClinical Score ReductionSignificant (p < 0.001)
Imiquimod-Induced PsoriasisCytokine LevelsReduced TNFα Production
LPS-Induced InflammationSerum Cytokine LevelsDecreased by ~50%

Case Studies

  • Diffuse Large B Cell Lymphoma (DLBCL) : this compound has been tested in DLBCL cell lines, particularly those with MyD88 mutations. The compound inhibited NF-κB activity and reduced tumor growth in xenograft models when combined with other therapies like ibrutinib .
  • Synergistic Effects with Other Treatments : Combination therapies involving this compound have shown promise in enhancing therapeutic outcomes. For instance, co-administration with ibrutinib led to synergistic effects on tumor growth inhibition, suggesting a potential strategy for more effective cancer treatments .

Data Table: Efficacy of this compound in Oncology Models

Cancer Type Combination Treatment Outcome
Diffuse Large B Cell LymphomaThis compound + IbrutinibTumor Growth Inhibition
Other MalignanciesMonotherapyReduced Cell Viability

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile in preclinical studies. Its pharmacokinetic parameters have been evaluated extensively, showing rapid absorption and distribution within the body.

Data Table: Pharmacokinetic Properties of this compound

Parameter Value
Oral Bioavailability94%
Half-Life (T1/2)1.3 hours
Maximum Concentration (Cmax)1.4 µM

生物活性

ND-2110 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a protein that plays a crucial role in the signaling pathways of the immune response. This compound has garnered attention for its potential therapeutic applications, particularly in treating various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).

IRAK4 is integral to the Toll-like receptor (TLR) signaling pathway, which is activated upon recognition of pathogen-associated molecular patterns. Inhibition of IRAK4 by this compound leads to a reduction in pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), thereby modulating immune responses.

Key Findings:

  • Cytokine Production : this compound effectively blocks TNF production in human white blood cells stimulated by lipopolysaccharide (LPS) and CpG, demonstrating its potency in reducing inflammatory responses .
  • Gene Expression Modulation : Treatment with this compound resulted in a significant downregulation of genes associated with MYD88 signaling, which is often implicated in the pathogenesis of certain B-cell malignancies .

Preclinical Studies

Preclinical investigations have highlighted the efficacy and safety profile of this compound in various models:

Table 1: Summary of Preclinical Findings on this compound

Study TypeModelKey Observations
In VitroHuman WBCsPotent inhibition of TNF production
In VivoNOD-SCID miceWell-tolerated; significant anti-tumor activity
XenograftDLBCL cell linesReduced IKK activity and enhanced apoptosis

Case Studies and Clinical Implications

This compound has shown promise in combination therapies, particularly with ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The synergistic effects observed suggest that dual inhibition may enhance therapeutic outcomes in patients with MYD88-mutated DLBCL.

Case Study Insights:

  • Combination Therapy : The combination of this compound and ibrutinib demonstrated increased cytotoxicity against ABC DLBCL lines, leading to improved survival rates in xenograft models .
  • Mechanistic Insights : Analysis revealed that this compound treatment reduced IKK activation, a key pathway for cell survival and proliferation in malignant B-cells .

Safety and Pharmacological Properties

This compound exhibits favorable pharmacokinetic properties, including good solubility and bioavailability. Its safety profile has been assessed through various preclinical studies, indicating minimal toxicity at therapeutic doses.

Table 2: Pharmacological Properties of this compound

PropertyDescription
SolubilityHigh solubility in aqueous solutions
BioavailabilityFavorable absorption characteristics
ToxicityLow toxicity in preclinical models

属性

CAS 编号

1388894-17-4

分子式

C21H28N4O3S

分子量

416.5 g/mol

IUPAC 名称

2-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]acetamide

InChI

InChI=1S/C21H28N4O3S/c22-17(26)11-13-1-6-16-18(13)19-20(23-12-24-21(19)29-16)28-15-4-2-14(3-5-15)25-7-9-27-10-8-25/h12-15H,1-11H2,(H2,22,26)/t13-,14?,15?/m1/s1

InChI 键

VZOLINZYKOLXAC-WLYUNCDWSA-N

SMILES

O=C(N)C[C@H]1CCC2=C1C3=C(O[C@H]4CC[C@H](N5CCOCC5)CC4)N=CN=C3S2

手性 SMILES

C1CC2=C([C@H]1CC(=O)N)C3=C(N=CN=C3S2)OC4CCC(CC4)N5CCOCC5

规范 SMILES

C1CC(CCC1N2CCOCC2)OC3=C4C5=C(CCC5CC(=O)N)SC4=NC=N3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ND-2110;  ND 2110;  ND2110.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ND-2110
Reactant of Route 2
ND-2110
Reactant of Route 3
ND-2110
Reactant of Route 4
ND-2110
Reactant of Route 5
ND-2110
Reactant of Route 6
ND-2110

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。